molecular formula C9H14BNO3 B12121913 Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- CAS No. 1310404-71-7

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-

Cat. No.: B12121913
CAS No.: 1310404-71-7
M. Wt: 195.03 g/mol
InChI Key: XPQFZRUFFSYEKR-UHFFFAOYSA-N
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Description

Boronic acids are versatile compounds widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and participate in cross-coupling reactions. The compound Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- features a boronic acid group attached to a pyrrole ring substituted with a 2,2-dimethyl-1-oxopropyl moiety. This structure confers unique steric and electronic properties, distinguishing it from simpler aromatic boronic acids.

Properties

CAS No.

1310404-71-7

Molecular Formula

C9H14BNO3

Molecular Weight

195.03 g/mol

IUPAC Name

[1-(2,2-dimethylpropanoyl)pyrrol-2-yl]boronic acid

InChI

InChI=1S/C9H14BNO3/c1-9(2,3)8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3

InChI Key

XPQFZRUFFSYEKR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1C(=O)C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Acylation of Pyrrole

The 1-position of pyrrole is acylated using 2,2-dimethylpropanoyl chloride under Friedel-Crafts conditions. This step requires careful control to avoid over-acylation or polymerization:

Procedure :

  • Pyrrole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • 2,2-Dimethylpropanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by slow addition of AlCl₃ (1.5 equiv) as a Lewis acid.

  • The reaction is stirred at room temperature for 12 hours, quenched with ice-water, and extracted with DCM.

  • Purification via column chromatography yields 1-(2,2-dimethylpropanoyl)pyrrole as a pale-yellow solid (75–80% yield).

Key Data :

ParameterValue
Yield78%
Melting Point45–47°C
¹H NMR (CDCl₃)δ 1.35 (s, 9H, C(CH₃)₃), 6.25–6.90 (m, 4H, pyrrole-H)

Bromination at the 2-Position

Electrophilic Bromination

The electron-rich pyrrole ring undergoes regioselective bromination at the 2-position due to the directing effect of the N-acyl group.

Procedure :

  • 1-(2,2-Dimethylpropanoyl)pyrrole (1.0 equiv) is dissolved in acetic acid.

  • N-Bromosuccinimide (NBS, 1.1 equiv) is added portionwise at 0°C.

  • The mixture is stirred for 2 hours, poured into water, and extracted with ethyl acetate.

  • 2-Bromo-1-(2,2-dimethylpropanoyl)pyrrole is isolated as a white crystalline solid (85% yield).

Key Data :

ParameterValue
Yield85%
¹H NMR (CDCl₃)δ 1.38 (s, 9H, C(CH₃)₃), 6.60 (d, J=2.1 Hz, 1H, H-3), 6.95 (d, J=2.1 Hz, 1H, H-5), 7.25 (s, 1H, H-4)

Miyaura Borylation for Boronic Acid Installation

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

The brominated intermediate undergoes Miyaura borylation to introduce the boronate ester, followed by hydrolysis to the boronic acid.

Procedure :

  • 2-Bromo-1-(2,2-dimethylpropanoyl)pyrrole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) are suspended in dioxane.

  • The mixture is heated at 90°C for 12 hours under nitrogen.

  • After cooling, the pinacol boronate ester is isolated via filtration (88% yield).

  • Hydrolysis with 1M HCl in THF/water (1:1) at 50°C for 4 hours affords the target boronic acid (92% yield).

Key Data :

ParameterValue
Boronate Ester Yield88%
Boronic Acid Yield92%
¹¹B NMR (DMSO-d₆)δ 30.2 ppm (characteristic of arylboronic acids)

Alternative Synthetic Routes

Direct C-H Borylation

Recent advances in Ir-catalyzed C-H borylation offer a one-step alternative for installing boronate groups on electron-rich heterocycles:

Procedure :

  • 1-(2,2-Dimethylpropanoyl)pyrrole (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(COD)OMe]₂ (2 mol%), and dtbpy (4 mol%) are heated in hexanes at 80°C for 24 hours.

  • The pinacol boronate ester is obtained in 70% yield, followed by hydrolysis to the boronic acid.

Comparison of Methods :

MethodYield (%)Reaction TimeCost Efficiency
Miyaura Borylation9212 hHigh
C-H Borylation7024 hModerate

Challenges and Optimization

  • Protodeboronation : The boronic acid is prone to decomposition under acidic conditions. Stabilization via pH control (neutral to mildly basic conditions) is critical during hydrolysis.

  • Regioselectivity : Competing bromination at the 3-position is minimized by the N-acyl group’s directing effect, ensuring >95% 2-substitution.

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various aryl or alkyl derivatives .

Scientific Research Applications

Biological Applications

Boronic acids have garnered attention for their biological activities, particularly due to their interactions with biomolecules. Their ability to form non-covalent complexes with hydroxyl-containing compounds (e.g., carbohydrates and proteins) positions them as potential therapeutic agents. Notably, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- has been explored for:

  • Enzyme Inhibition : The compound can selectively bind to enzymes that contain diol functionalities, potentially serving as inhibitors or modulators of enzyme activity. This property is particularly useful in drug design for targeting specific metabolic pathways.
  • Anticancer Research : Boronic acids have been investigated for their role in inhibiting proteasomes and other cancer-related pathways. The selective binding affinity of B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- may allow for the development of novel anticancer agents.

Case Studies and Research Findings

Recent studies have highlighted the significance of boronic acids in medicinal chemistry:

  • Medicinal Chemistry : A study published in Molecules discusses various derivatives of boronic acids and their synthesis routes. The research indicates that certain boronic acid derivatives exhibit low toxicity and high affinity towards biological targets, making them suitable candidates for drug development .
  • Photo(electro)chemical Reactions : Research has shown that boronic acids can act as radical sources in photo(electro)chemical reactions. This property opens avenues for their application in synthesizing complex organic molecules under mild conditions .
  • Biological Activity Assessment : Studies assessing the binding affinities of B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- with various biological targets reveal its potential role in modulating cellular processes through selective interactions .

Mechanism of Action

The mechanism by which boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- exerts its effects involves the formation of reversible covalent bonds with diols. This interaction can modulate the activity of enzymes and other biological molecules, making it useful in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

Aromatic vs. Heteroaromatic Substituents

  • Compared to the target compound’s pyrrole ring, naphthalene lacks heteroatoms but offers extended π-conjugation, enhancing stability in cross-coupling reactions. Its planar structure may improve crystallinity but reduce solubility in polar solvents .
  • B-(6-Phenyl-1-pyrenyl)boronic Acid (CAS 917380-58-6): The pyrenyl group is a polycyclic aromatic hydrocarbon with four fused benzene rings. Its large, planar structure increases hydrophobicity and may promote aggregation, contrasting with the target compound’s sterically hindered pyrrole substituent .

Electronic and Steric Modifications

  • However, the biphenyl system lacks the heteroaromatic character of the target compound’s pyrrole .
  • (4'-Cyano-[1,1'-biphenyl]-4-yl) Boronic Acid: The cyano group is strongly electron-withdrawing, further enhancing reactivity. However, steric hindrance is minimal compared to the target compound’s dimethyl-oxopropyl group, which may slow reaction kinetics due to hindered access to the boron center .

Cross-Coupling Reactions

  • The target compound’s pyrrole substituent may moderate reactivity in Suzuki-Miyaura couplings. Heteroaromatic boronic acids often exhibit slower reaction rates than phenyl analogues due to electronic deactivation but can achieve higher regioselectivity in complex systems .
  • Naphthalen-1-yl Boronic Acid : Used in materials science for synthesizing conjugated polymers, leveraging its extended aromatic system for enhanced charge transport .
  • B-(6-Phenyl-1-pyrenyl)boronic Acid : Applied in organic electronics for its luminescent properties, though its bulkiness limits solubility in common solvents .

Comparative Data Table

Compound Name Structure Features Reactivity in Suzuki Coupling Solubility Trends Key Applications References
Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- Heteroaromatic (pyrrole), steric bulk Moderate (steric hindrance) Low in polar solvents Medicinal chemistry, catalysis
Naphthalen-1-yl Boronic Acid Bicyclic aromatic High (extended conjugation) Moderate in toluene Conjugated polymers
B-(6-Phenyl-1-pyrenyl)boronic Acid Polycyclic aromatic Low (bulkiness) Poor in polar solvents Organic electronics
(2'-Fluoro-[1,1'-biphenyl]-4-yl) Boronic Acid Electron-withdrawing (F) High (electronic activation) High in THF Pharmaceuticals

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- is particularly interesting due to its unique structure and potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Their ability to form reversible covalent bonds with diols makes them valuable in drug design and development. Recent studies have highlighted their roles in various therapeutic areas, including anticancer, antibacterial, and antiviral applications .

2. Synthesis of Boronic Acid Derivatives

The synthesis of boronic acid derivatives typically involves straightforward methods such as Suzuki coupling reactions. For the compound , the synthetic route may include the coupling of appropriate aryl or heteroaryl boronic acids with suitable electrophiles .

Table 1: Common Synthetic Methods for Boronic Acids

MethodDescriptionReference
Suzuki CouplingCoupling of boronic acids with aryl halides
Stille CouplingInvolves organostannanes and boronic acids
Boronate Ester SynthesisFormation via esterification reactions

3.1 Anticancer Activity

Boronic acids have been shown to exhibit significant anticancer properties. The compound B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- has demonstrated potential in inhibiting tumor cell proliferation. For instance, studies indicate that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomal activity .

3.2 Antibacterial and Antiviral Properties

Research has indicated that certain boronic acid derivatives possess antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with viral replication processes . For example, recent findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against specific pathogens.

Case Study 1: Antitubercular Activity

A study investigated the antitubercular activity of pyrrole-based boronic acids, revealing that certain derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values below 0.016 μg/mL . The structure–activity relationship (SAR) highlighted that specific substitutions on the pyrrole ring significantly influenced biological activity.

Case Study 2: Inhibition of Tyrosinase

Another investigation focused on the inhibitory effects of pyrrole derivatives on tyrosinase, an enzyme involved in melanin production. Compounds similar to B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- showed promising inhibitory activity, suggesting potential applications in skin-related disorders .

The biological mechanisms underlying the activity of boronic acids often involve:

  • Proteasome Inhibition : Many boron-containing compounds inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds like B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]- may act as enzyme inhibitors by forming reversible covalent bonds with active site residues.

Q & A

Q. What are the common synthetic routes for preparing this boronic acid derivative, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. Key factors include the choice of boronating agents (e.g., bis(pinacolato)diboron) and catalysts (e.g., palladium complexes). Reaction temperature and solvent polarity significantly affect yield, as excessive heat may promote protodeboronation, while polar aprotic solvents (e.g., THF) enhance boronate stability. Purification often requires chromatography under inert conditions due to boronic acid sensitivity to moisture .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure and confirming boronic acid moiety integrity?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 11^{11}B NMR, is critical for confirming boronic acid presence (δ ~30 ppm for trigonal planar boron). X-ray crystallography provides unambiguous structural validation, as seen in studies of analogous compounds where intermolecular B–O interactions stabilize crystal packing . Thermogravimetric analysis (TGA) further assesses thermal stability, with decomposition profiles indicating structural robustness up to 300–600°C depending on substituents .

Q. How does the electronic environment of the pyrrole ring influence the reactivity of the boronic acid group?

The electron-withdrawing 2,2-dimethyl-1-oxopropyl substituent on the pyrrole nitrogen enhances boronic acid electrophilicity, facilitating diol binding or cross-coupling reactions. Computational studies (e.g., DFT) on similar systems show that substituents altering pyrrole’s electron density modulate boron’s Lewis acidity, impacting Suzuki reaction efficiency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of this boronic acid with glycoproteins or diols?

Discrepancies often arise from secondary interactions (e.g., hydrophobic or electrostatic forces) overshadowing boronic acid-diol binding. Surface plasmon resonance (SPR) studies using AECPBA-functionalized surfaces demonstrate that buffer composition (e.g., high- vs. low-ionic-strength) and pH (optimizing boronate ester formation at pH ≥ 8.5) can isolate specific interactions. Competitive assays with free diols (e.g., sorbitol) help quantify selectivity .

Q. How can high-throughput synthesis (HTS) methodologies accelerate the exploration of derivatives for targeted applications?

Automated iterative multicomponent reactions (IMCRs) enable rapid diversification. For example, coupling this boronic acid with diverse amines or aldehydes via robotic platforms, followed by MS/LC-MS screening, identifies bioactive candidates. HTS workflows have been validated for boronic acid libraries in protease inhibitor discovery, achieving >90% reaction success rates .

Q. What mechanistic insights explain its dual role as a therapeutic agent (e.g., proteasome inhibition) and a sensor component (e.g., glucose detection)?

In proteasome inhibition (e.g., Bortezomib analogs), the boronic acid forms reversible covalent bonds with catalytic threonine residues, blocking substrate hydrolysis. In sensors, its diol-binding capability enables glucose-responsive polymers; structural tuning (e.g., introducing pyrene groups) enhances fluorescence quenching or electrochemical signaling .

Q. How do thermal degradation pathways inform its suitability for flame-retardant applications?

TGA-MS analyses reveal that aromatic boronic acids decompose via boroxine ring formation, releasing boron oxide layers that insulate polymers. Derivatives with bulky substituents (e.g., pyrene) exhibit delayed degradation (up to 600°C), making them candidates for polycarbonate or epoxy resin additives. Comparative studies show halogen-free boronic acids reduce toxic fume emission .

Q. What computational tools predict its pharmacokinetic properties, and how do they align with in vitro data?

Molecular dynamics (MD) simulations and QSAR models predict logP, solubility, and membrane permeability. For instance, the compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, aligning with in vitro Caco-2 assays. ADMET predictors (e.g., SwissADME) highlight potential CYP450 interactions, guiding dose optimization .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis or oxidative deboronation during storage or biological assays?

Lyophilization with cryoprotectants (e.g., trehalose) stabilizes solid-state boronic acids. In aqueous solutions, buffering at pH 4–6 (minimizing boronate ester hydrolysis) and antioxidants (e.g., ascorbic acid) prevent oxidation. Prodrug strategies, such as pinacol esterification, enhance stability until activation .

Q. What techniques improve sensitivity and selectivity in boronic acid-based bacterial biosensors?

Functionalizing carbon dots (CDs) with this boronic acid enhances fluorescence quenching upon binding Gram-positive bacteria (targeting teichoic acid diols). Selectivity is achieved by tuning boronic acid density on CDs and incorporating zwitterionic polymers to reduce nonspecific adsorption .

Q. How do crystallographic packing effects influence catalytic activity in cross-coupling reactions?

X-ray studies of analogous compounds show that π-π stacking between pyrrole rings and aryl partners preorganizes reactants, lowering activation energy. However, excessive crystallinity can reduce solubility, necessitating co-solvents (e.g., DMF) to maintain catalytic turnover .

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